![molecular formula C22H48N2O4Si B14275262 N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 126740-02-1](/img/structure/B14275262.png)
N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the properties of a long alkyl chain with a silane group. This unique structure allows it to act as a surfactant and a coupling agent, making it useful in various applications, including surface modification and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The reaction can be represented as follows:
Dodecylamine+3-(Triethoxysilyl)propyl isocyanate→N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are essential in forming cross-linked networks.
Substitution: The urea group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and dodecylamine.
Condensation: Cross-linked siloxane networks.
Substitution: Urea derivatives with substituted nucleophiles.
科学的研究の応用
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and coupling agent in the synthesis of hybrid materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in coatings, adhesives, and sealants to improve adhesion and durability.
作用機序
The mechanism of action of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to interact with both hydrophobic and hydrophilic surfaces. The long alkyl chain provides hydrophobic interactions, while the silane group can form covalent bonds with hydroxyl groups on surfaces. This dual functionality allows it to act as an effective coupling agent, enhancing the adhesion between different materials .
類似化合物との比較
Similar Compounds
N-(3-Triethoxysilylpropyl)maleimide: Similar in having a triethoxysilyl group but differs in the presence of a maleimide group.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Contains a trimethoxysilyl group and an ethylenediamine moiety.
Uniqueness
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a long alkyl chain and a silane group, providing both hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring surface modification and enhanced adhesion .
特性
CAS番号 |
126740-02-1 |
|---|---|
分子式 |
C22H48N2O4Si |
分子量 |
432.7 g/mol |
IUPAC名 |
1-dodecyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C22H48N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-19-23-22(25)24-20-18-21-29(26-6-2,27-7-3)28-8-4/h5-21H2,1-4H3,(H2,23,24,25) |
InChIキー |
NUSRTYJVWCGADK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


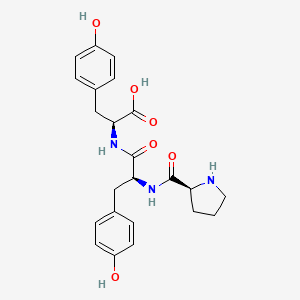
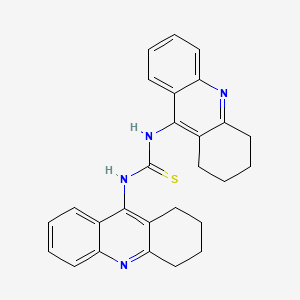
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
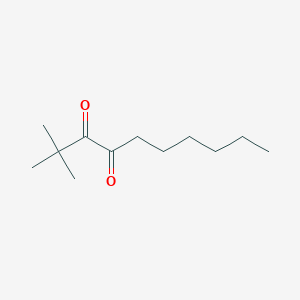
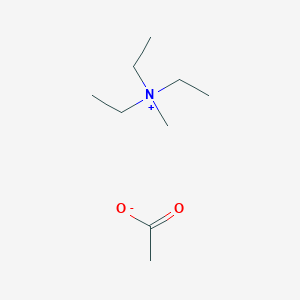
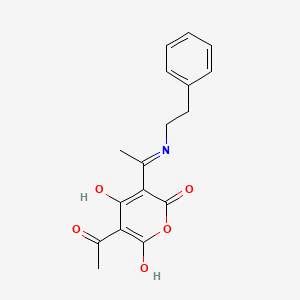
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
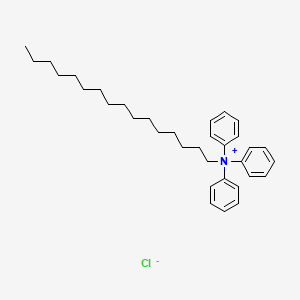

![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
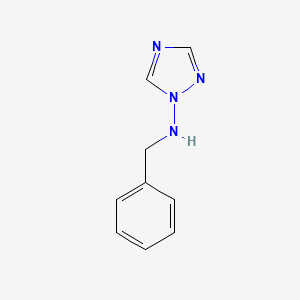
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
